molecular formula C24H28N4O4S B2887985 3-(4-methoxyphenyl)-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 690249-03-7

3-(4-methoxyphenyl)-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)propanamide

Cat. No. B2887985
M. Wt: 468.57
InChI Key: JIRXCQHFECQSAH-UHFFFAOYSA-N
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Description

The compound’s name suggests it’s a complex organic molecule with multiple functional groups including a methoxyphenyl group, a 1,2,4-triazole ring, a thioether linkage, and a propanamide group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by the introduction of the various substituents.



Molecular Structure Analysis

The molecular structure could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

The reactivity of the compound would depend on the functional groups present. For example, the amide group might undergo hydrolysis, while the triazole ring might participate in click reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., can be predicted based on the functional groups present in the molecule.


Scientific Research Applications

Antioxidant and Anticancer Activity

Compounds with methoxyphenyl groups and triazole-thione moieties have demonstrated significant antioxidant and anticancer activities. For instance, novel derivatives bearing triazolone, triazolethione, and methoxyphenyl moieties exhibited higher antioxidant activity than ascorbic acid and showed cytotoxic effects against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Synthetic Methodologies

Research on palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions has enabled the synthesis of tetrahydrofuran, dioxolane, and oxazoline derivatives from prop-2-ynyl alpha-ketoesters and alpha-ketoamides, showcasing a methodological advancement in the synthesis of heterocyclic compounds (Bacchi et al., 2005).

Antibacterial and Antifungal Agents

Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, displaying significant antimicrobial activities comparable to standard agents (Helal et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard lab safety procedures should be followed when handling it.


Future Directions

Future research could focus on synthesizing this compound, studying its properties, and exploring its potential applications.


Please note that this is a general analysis and the actual properties and characteristics of the compound may vary. For a detailed analysis, please refer to the specific literature or consult with a chemist or a chemical engineer.


properties

IUPAC Name

3-(4-methoxyphenyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-30-18-9-5-16(6-10-18)21(14-22(29)25-15-20-4-3-13-32-20)33-24-26-23(27-28-24)17-7-11-19(31-2)12-8-17/h5-12,20-21H,3-4,13-15H2,1-2H3,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRXCQHFECQSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCC3CCCO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)propanamide

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